molecular formula C25H21N5O2 B14108129 N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide

Cat. No.: B14108129
M. Wt: 423.5 g/mol
InChI Key: LYMJUGXQCCTGJT-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a complex organic compound that belongs to the class of pyrazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-ethylphenylamine, naphthalene derivatives, and various reagents to form the pyrazolotriazine core. Common synthetic routes may involve:

    Condensation Reactions: Combining 2-ethylphenylamine with naphthalene derivatives under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrazolotriazine ring through cyclization reactions involving hydrazine derivatives and appropriate catalysts.

    Acetylation: Introduction of the acetamide group through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide: can be compared with other pyrazolotriazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2-ethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazolo-triazine core linked to an ethylphenyl group and an acetamide moiety. This structural diversity suggests multiple avenues for biological interactions, particularly in medicinal chemistry.

Table 1: Structural Features of this compound

FeatureDescription
Core StructurePyrazolo[1,5-d][1,2,4]triazine
Substituents2-Ethylphenyl and naphthalene groups
Functional GroupsAcetamide
Molecular FormulaC20H20N6O
Molecular Weight364.42 g/mol

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that pyrazolo-triazine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, the introduction of various substituents on the triazine ring has been associated with enhanced cytotoxicity against different cancer cell lines.

Case Study: A study evaluating a series of pyrazolo-triazine derivatives demonstrated that modifications at the 4-position significantly increased their potency against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by findings that similar heterocyclic compounds possess antifungal and antibacterial properties. The presence of the naphthalene moiety is particularly noteworthy, as it has been implicated in enhancing antimicrobial efficacy.

Research Findings: A comparative study revealed that compounds containing naphthalene rings exhibited higher antifungal activity against pathogens such as Candida albicans and Aspergillus niger, suggesting a synergistic effect with the pyrazolo-triazine framework .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound aligns with findings from related aromatic heterocycles. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Evidence: In vitro studies have demonstrated that certain derivatives can reduce the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Kinases: Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer progression.
  • DNA Interaction: The planar structure allows for intercalation with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The acetamide group may facilitate interactions with enzymes involved in inflammation and microbial resistance.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide

InChI

InChI=1S/C25H21N5O2/c1-2-17-8-4-6-13-21(17)27-24(31)15-29-25(32)23-14-22(28-30(23)16-26-29)20-12-7-10-18-9-3-5-11-19(18)20/h3-14,16H,2,15H2,1H3,(H,27,31)

InChI Key

LYMJUGXQCCTGJT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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